C4H8O
C4H8O
Ethyl vinyl ether
CAS No.: 109-92-2
Cat. No.: VC20851635
Molecular Formula: CH2=CHOCH2CH3
C4H8O
C4H8O
Molecular Weight: 72.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109-92-2 |
---|---|
Molecular Formula | CH2=CHOCH2CH3 C4H8O C4H8O |
Molecular Weight | 72.11 g/mol |
IUPAC Name | ethenoxyethane |
Standard InChI | InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3 |
Standard InChI Key | FJKIXWOMBXYWOQ-UHFFFAOYSA-N |
SMILES | CCOC=C |
Canonical SMILES | CCOC=C |
Boiling Point | 96 °F at 760 mm Hg (USCG, 1999) 35.5 °C 36 °C |
Colorform | Colorless liquid Ether-like odo |
Flash Point | less than -50 °F (USCG, 1999) < -50 °F (< -46 °C) /closed cup/ |
Melting Point | -175 °F (USCG, 1999) -115.8 °C -115 °C |
Introduction
Chemical Identity and Basic Properties
Ethyl vinyl ether (EVE), also known as ethoxyethene, is an organic compound belonging to the vinyl ether family. It features an ethoxy group attached to a vinyl moiety, creating a highly reactive structure with diverse chemical applications.
Nomenclature and Identification
Ethyl vinyl ether is recognized by several synonyms in scientific and industrial contexts, reflecting its widespread use across different sectors .
Parameter | Description |
---|---|
Chemical Formula | C₄H₈O |
IUPAC Name | Ethoxyethene |
Common Synonyms | Ethoxy ethylene, Vinyl ethyl ether, 1-Ethoxy ethene, Ethyl ethenyl ether, 1-Ethoxy ethylene, Ethyloxyethene |
CAS Number | 109-92-2 |
EC Number | 203-718-4 |
Physical Characteristics
Ethyl vinyl ether presents as a transparent, colorless liquid with a distinctive strong pungent or ether-like odor . Its low boiling point contributes to its high volatility, which influences both its applications and handling requirements.
Property | Value |
---|---|
Physical State | Colorless, transparent liquid |
Odor | Strong pungent, ether-like |
Boiling Point | 35.7°C |
Solubility | Miscible with common organic solvents; slightly soluble in water |
Water Solubility (20°C) | 0.9% by weight in water; 0.2% by weight of water in EVE |
Chemical Properties and Reactivity
Ethyl vinyl ether demonstrates significant chemical reactivity due to its unsaturated structure and the presence of the oxygen atom in the ether group. This reactivity profile makes it valuable in various synthetic applications.
Reactivity Profile
The compound exhibits high reactivity toward various chemical reagents, particularly acids, oxidizing agents, and halogens. This reactivity underpins its versatility in organic synthesis .
Reaction Type | Description |
---|---|
Polymerization | Self-polymerizes under the influence of light, heat, or peroxides; rate increases with temperature |
Acid Hydrolysis | Hydrolyzes in the presence of inorganic acids to produce ethanol and acetaldehyde |
Addition Reactions | Undergoes addition reactions with hydrogen halides at low temperatures to form α-halogenated hydrocarbons |
Hydrogenation | Generates diethyl ether when hydrogenated in the presence of Raney nickel catalyst |
Oxidation | Reacts violently with halogens and potent oxidizing agents |
Flammability and Explosion Hazards
Ethyl vinyl ether presents significant flammability and explosion hazards that necessitate careful handling and storage practices .
Safety Parameter | Value/Description |
---|---|
Flammability | Highly flammable |
Explosion Limit (vol) | 1.7% to 28% |
Hazard Class | 3 |
Packing Group | II |
Flash Point | Below -50°F |
Synthesis and Production Methods
Industrial Production
The primary industrial method for producing ethyl vinyl ether involves the reaction of acetylene with ethanol in the presence of an alkali catalyst . This synthesis route has been optimized for large-scale production to meet commercial demands.
The general reaction can be represented as:
HC≡CH + CH₃CH₂OH → CH₃CH₂OCH=CH₂
This process requires precise control of reaction conditions to maximize yield and minimize side reactions. Modern production facilities employ specialized catalysts and reaction systems to enhance efficiency and reduce environmental impact.
Bio-based Production Approaches
Recent developments have focused on producing ethyl vinyl ether from bio-based feedstocks, particularly bio-ethanol. This approach aligns with sustainability goals and can help companies reduce their environmental footprint .
Polymer Application | Description |
---|---|
Homopolymers | Used as raw material for adhesives and paints |
Copolymers | EVE-maleic anhydride copolymers serve as thickening agents, suspending agents, and denture adhesives |
Fluoropolymer Resins | Acts as co-monomer for highly durable coatings, providing solubility, adhesion, and crosslinking capabilities |
UV-curable Coatings | Functions as reactive diluent for UV-curable coatings and printing inks |
Pharmaceutical Applications
Ethyl vinyl ether has established applications in the pharmaceutical industry, both as an intermediate and as an active compound .
Pharmaceutical Use | Description |
---|---|
Anesthetic | Used as an anesthetic drug with effects twice as strong as conventional ether |
Analgesic | Employed as a safe analgesic agent, particularly by the open drop technique |
Thoracic Procedures | Applied in specific thoracic medical procedures |
Dispersant | Used as a dispersant due to its solubility properties |
Intermediate | Serves as an intermediate in the synthesis of pharmaceutical compounds |
Chemical Synthesis Applications
In organic chemistry, ethyl vinyl ether serves as a versatile reagent and intermediate for numerous transformations .
Synthetic Application | Description |
---|---|
Hydroxyl Protection | Forms α-methoxyethyl ethers to protect hydroxyl groups in multistep syntheses |
Transvinylation | Reacts with allylic alcohols to generate allyl vinyl ethers, which can undergo Claisen rearrangement |
Cycloaddition | Participates in cyclization reactions in the presence of Lewis acid catalysts |
Fine Chemical Synthesis | Used in producing sulfadiazine, disinfectant glutaraldehyde, and other specialty chemicals |
Other Industrial Applications
The compound finds use across diverse industries due to its unique properties .
Industry | Applications |
---|---|
Food Packaging | Used in food packaging, paper plates, cutlery, and food processing equipment |
Construction | Applied in the production of cement and related materials |
Cosmetics | Serves as a raw material in cosmetic formulations |
Fragrances | Functions as a stabilizer and reactive diluent to maintain consistency and enhance stability in perfumes |
Lubricants | Used as a lubricating oil additive |
Paints and Coatings | Incorporated into various paint formulations |
Hazard Type | Description |
---|---|
Eye Contact | Can cause serious eye irritation or damage |
Respiratory System | May cause respiratory tract irritation |
Environmental Impact | Harmful to aquatic life with long-lasting effects |
Flammability | Highly flammable with significant fire and explosion risks |
Requirement | Description |
---|---|
Storage Environment | Ventilated, low-temperature, dry place |
Segregation | Store separately from oxidants and acids |
Fire Prevention | Keep away from open flames and high heat sources |
Personal Protection | Appropriate personal protective equipment required during handling |
Disposal | Requires specialized disposal protocols to prevent environmental contamination |
Market Analysis and Future Prospects
Current Market Status
The global ethyl vinyl ether market demonstrates significant economic value with substantial growth projections .
Market Parameter | Value |
---|---|
Market Value (2023) | USD 66.69 billion |
Expected Value (2024) | USD 71.02 billion |
Projected Value (2030) | USD 100.96 billion |
CAGR (2024-2030) | 6.10% |
Market Drivers and Challenges
Multiple factors influence the growth trajectory of the ethyl vinyl ether market, creating both opportunities and challenges for industry participants .
Growth Drivers | Challenges |
---|---|
Increasing demand for specialty polymers and resins in automotive and construction industries | Stringent environmental regulations |
Expansion of pharmaceutical industries in emerging markets | Hazardous nature requiring specialized handling and logistics solutions |
Rising applications in polymer chemistry | High production costs |
Integration into eco-friendly applications | Competition from alternative compounds |
Innovation Trends and Future Directions
The ethyl vinyl ether market continues to evolve through ongoing innovation and adaptation to changing market demands .
Innovation Area | Description |
---|---|
Safer Handling Techniques | Research into improved safety protocols and handling systems |
Sustainable Production Methods | Development of environmentally friendly production processes |
Bio-based Derivatives | Creation of bio-based ethyl vinyl ether variants aligned with green chemistry principles |
Process Optimization | Advancements in manufacturing efficiency to reduce costs and environmental impact |
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